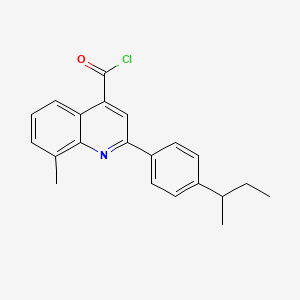
4-甲基-1-((2-甲基噻唑-4-基)甲基)吡啶-1-鎓氯化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-((2-methylthiazol-4-yl)methyl)pyridin-1-ium chloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridinium cation and a methylthiazole moiety, making it a subject of interest for researchers exploring its properties and applications.
科学研究应用
4-Methyl-1-((2-methylthiazol-4-yl)methyl)pyridin-1-ium chloride: has several scientific research applications:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-((2-methylthiazol-4-yl)methyl)pyridin-1-ium chloride typically involves the following steps:
Formation of 2-Methylthiazole: : This can be achieved by reacting ethyl acetoacetate with thiourea under acidic conditions.
Methylation: : The 2-methylthiazole undergoes methylation to introduce the methyl group at the appropriate position.
Formation of Pyridinium Salt: : The pyridine derivative is then reacted with an appropriate alkylating agent to form the pyridinium salt.
Chloride Formation: : Finally, the pyridinium salt is treated with hydrochloric acid to obtain the chloride salt.
Industrial Production Methods
In an industrial setting, the synthesis process may be optimized for large-scale production, focusing on cost-effective reagents, efficient reaction conditions, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Methyl-1-((2-methylthiazol-4-yl)methyl)pyridin-1-ium chloride: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at the pyridinium or thiazole rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Alkyl halides, strong bases
Major Products Formed
Oxidation: : Various oxidized derivatives of the compound
Reduction: : Reduced forms of the compound
Substitution: : Substituted derivatives with different alkyl or aryl groups
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
相似化合物的比较
4-Methyl-1-((2-methylthiazol-4-yl)methyl)pyridin-1-ium chloride: can be compared with other similar compounds such as:
2-Methylthiazole derivatives: : Similar thiazole-based compounds with varying substituents.
Pyridinium salts: : Other pyridinium salts with different alkyl or aryl groups.
These compounds share structural similarities but may exhibit different properties and applications due to variations in their chemical structure.
属性
IUPAC Name |
2-methyl-4-[(4-methylpyridin-1-ium-1-yl)methyl]-1,3-thiazole;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N2S.ClH/c1-9-3-5-13(6-4-9)7-11-8-14-10(2)12-11;/h3-6,8H,7H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMDETMXTATKQQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC2=CSC(=N2)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393898.png)
![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393899.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393902.png)






![4-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393914.png)
